molecular formula C10H14O<br>C2H5(CH3)CHC6H4OH<br>C10H14O B1202637 2-sec-Butylphenol CAS No. 89-72-5

2-sec-Butylphenol

Cat. No. B1202637
CAS RN: 89-72-5
M. Wt: 150.22 g/mol
InChI Key: NGFPWHGISWUQOI-UHFFFAOYSA-N
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Patent
US08937201B2

Procedure details

105 g of phenol and 5.3 g of aluminum oxide catalyst that was calcined in air at a temperature of 450° C. was charged in an autoclave and heated to 150° C. A raffinate stream containing 80% isobutylene, 18.7% isobutane and 1.4% 1-butene was then charged over a period of 3.5 hours. The amount of raffinate charged was 75 g with a isobutylene to phenol mole ratio of 0.95:1. The yield of OTBP at the end of 7 hours was 49%. The amount of 1-butene in the feed that reacted to form 2-sec-butylphenol was 1.3%.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5.3 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(=C)C.CC(C)C.[CH2:16]=[CH:17][CH2:18][CH3:19]>[O-2].[Al+3].[O-2].[O-2].[Al+3]>[CH:17]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7])([CH2:18][CH3:19])[CH3:16] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Six
Name
Quantity
5.3 g
Type
catalyst
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was calcined in air at a temperature of 450° C.
ADDITION
Type
ADDITION
Details
was charged in an autoclave
ADDITION
Type
ADDITION
Details
was then charged over a period of 3.5 hours
Duration
3.5 h
ADDITION
Type
ADDITION
Details
The amount of raffinate charged
CUSTOM
Type
CUSTOM
Details
at the end of 7 hours
Duration
7 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.